molecular formula C6H10N2O B6147518 4-(propan-2-yl)-1,2-oxazol-5-amine CAS No. 1533859-55-0

4-(propan-2-yl)-1,2-oxazol-5-amine

Cat. No.: B6147518
CAS No.: 1533859-55-0
M. Wt: 126.16 g/mol
InChI Key: SLVUQRKFCVBQON-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound containing an oxazole ring substituted with an isopropyl group at the 4-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α,β-unsaturated carbonyl compound with hydroxylamine, followed by cyclization to form the oxazole ring. The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives.

Scientific Research Applications

4-(propan-2-yl)-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1,2-oxazol-5-amine: Similar structure but with a methyl group instead of an isopropyl group.

    4-ethyl-1,2-oxazol-5-amine: Contains an ethyl group at the 4-position.

    4-(tert-butyl)-1,2-oxazol-5-amine: Features a tert-butyl group at the 4-position.

Uniqueness

4-(propan-2-yl)-1,2-oxazol-5-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions with molecular targets compared to its analogs.

Properties

CAS No.

1533859-55-0

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

4-propan-2-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C6H10N2O/c1-4(2)5-3-8-9-6(5)7/h3-4H,7H2,1-2H3

InChI Key

SLVUQRKFCVBQON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(ON=C1)N

Purity

95

Origin of Product

United States

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